methanol CAS No. 1423026-10-1](/img/structure/B1376583.png)
[1-(Aminomethyl)cyclopropyl](phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Aminomethyl)cyclopropyl)(phenyl)methanol, also known as ACPM, is a cyclopropyl derivative of phenylmethanol with an amino group. It is a versatile compound that has a wide range of applications in the fields of chemistry, medicine, and biochemistry. ACPM is a colorless liquid with a sweet odor and has a boiling point of about 186 °C. It is soluble in alcohols, ethers, and most organic solvents.
Scientific Research Applications
Reaction Behavior in Organic Chemistry
- Reaction with TsOH : The compound reacts with TsOH in methanol, producing homoallylic ethers, ring-enlargement products, and ring-opening products, depending on the substituents on the cyclopropane ring or α-carbon. In the absence of methanol as a nucleophile, 4H-selenochromene derivatives are formed (Honda, Nishizawa, Nishii, Fujinami, & Segi, 2009).
Radical Clock Substrate Probes
- Investigating Methane Monooxygenase (MMO) : Used as a substrate in the study of MMO from Methylococcus capsulatus, contributing to the understanding of radical intermediates in MMO’s catalytic cycle (Liu, Johnson, Newcomb, & Lippard, 1993).
Oxygen Acidity and Radical Studies
- Reactivity in Aqueous Solution : The radical cations derived from the compound exhibit low reactivity toward fragmentation in acidic solutions but show oxygen acidity in basic solutions. This leads to different product distributions and insights into the competition between O-neophyl shift and C-cyclopropyl beta-scission (Bietti, Fiorentini, Pèrez Pato, & Salamone, 2006).
Photochemical Reactions
- Formation of Methyl Ethers : The compound undergoes photochemical reactions in the presence of methanol, leading to the formation of allyl, homoallyl, cyclobutyl, and cyclopropylmethyl ethers, which are crucial for understanding the mechanism of photoaddition in organic chemistry (Baldry, 1975).
Synthesis of Antitubercular Agents
- Antitubercular Activity : Some derivatives of the compound show significant antitubercular activities, including effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as a scaffold for developing new antitubercular drugs (Bisht, Dwivedi, Chaturvedi, Anand, Misra, Sharma, Kumar, Dwivedi, Singh, Sinha, Gupta, Mishra, Dwivedi, & Tripathi, 2010).
properties
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-phenylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-11(6-7-11)10(13)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVTURXDLVTTFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)
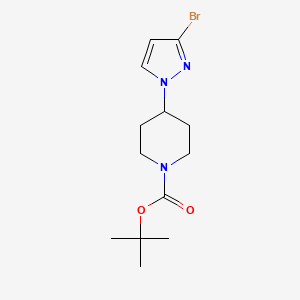
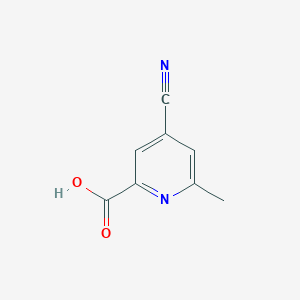

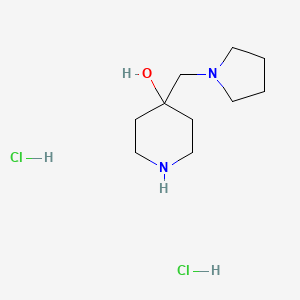
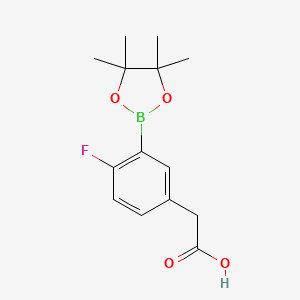
![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)
![Tert-butyl 8-oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B1376511.png)
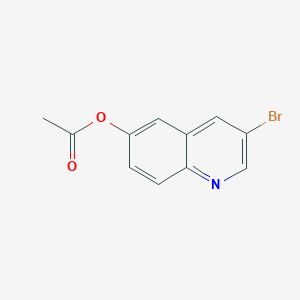

![5-Benzyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B1376516.png)
![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)